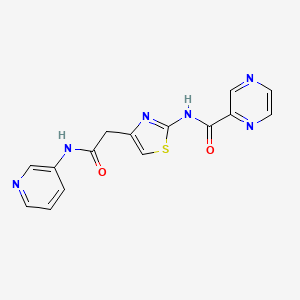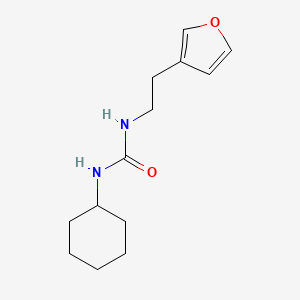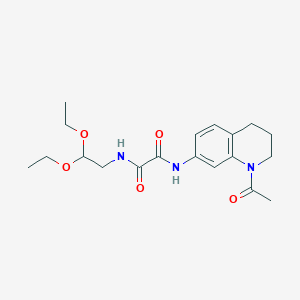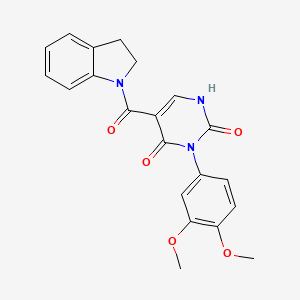![molecular formula C12H11F3N4OS B2988908 4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-02-0](/img/structure/B2988908.png)
4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C12H11F3N4OS and its molecular weight is 316.3. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulphasalazine and Its Derivatives
Pharmacological Applications : Sulphasalazine, a compound related to the triazin-5-one derivatives, has been extensively used in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its mechanism involves the release of 5-aminosalicylic acid (5-ASA) in the colon, which exerts a topical anti-inflammatory effect. Recent research has sought to develop less toxic alternatives to sulphasalazine that can deliver 5-ASA or its derivatives more effectively to the target site (G. Watkinson, 2012).
Chemical Reactivities and Biological Activities
Synthetic Strategies and Bioactivities : The synthesis and chemical reactivities of 3-thioxo-1,2,4-triazin-5-ones and their derivatives have been explored for their significant biological activities. These activities include anticancer, anti-HIV, and antimicrobial effects, highlighting their potential as bioactive systems in medicinal and pharmacological fields (M. Makki, R. M. Abdel-Rahman, Abdulrahman S. Alharbi, 2019).
Aminotriazoles in Organic Synthesis
Industrial Applications : Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, with applications spanning agricultural products, pharmaceuticals, dyes, and more. Their versatility underscores the importance of triazole derivatives in developing new materials and drugs (Nazarov V.N. et al., 2021).
Triazine Derivatives as Drug Candidates
Pharmacological Significance : Triazine scaffolds, including 1,2,4-triazine derivatives, have been recognized for their pharmacological significance across a spectrum of biological activities. This includes their use as antibacterial, antifungal, anticancer, and antiviral agents, among others, suggesting a promising avenue for future drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of a compound by enhancing its lipophilicity and metabolic stability . The exact interaction of this compound with its target would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways . The exact pathways affected by this compound would depend on its specific target and mode of action.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound , which could potentially impact its bioavailability.
properties
IUPAC Name |
4-amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c1-7-10(20)19(16)11(18-17-7)21-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJOFOVLWRUIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)


![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2988832.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)
![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)